molecular formula C23H18O6 B2914949 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid CAS No. 430453-46-6

2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid

Cat. No.: B2914949
CAS No.: 430453-46-6
M. Wt: 390.391
InChI Key: IJLWGEUHKYAYIS-UHFFFAOYSA-N
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Description

2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid is a synthetic benzo[c]chromen-based compound offered for research and development purposes. This chemical features a complex polycyclic structure integrating a benzochromenone core, a methoxy substituent, and a phenylacetic acid moiety through an ether linkage. While the specific biological activity and applications of this exact compound are not yet fully characterized in the public scientific literature, its structural framework is highly relevant in medicinal and agrochemical research. Based on its core structure, which is similar to other documented synthetic benzo[c]chromen derivatives , this molecule is a candidate for investigation as a key intermediate in the synthesis of novel molecules with potential pharmacological or antifungal properties . Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly in developing new agents targeting plant pathogens like Fusarium oxysporum (FOX), a significant challenge in agriculture . Its mechanism of action is likely influenced by the overall molecular geometry and electronic distribution, which may allow for interaction with various biological targets. This product is intended for chemical and biological research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Prior to use, researchers should consult safety data sheets and conduct a comprehensive risk assessment.

Properties

IUPAC Name

2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-13-19(28-21(22(24)25)14-6-4-3-5-7-14)11-10-17-16-9-8-15(27-2)12-18(16)23(26)29-20(13)17/h3-12,21H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLWGEUHKYAYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid typically involves multiple steps, starting with the formation of the benzo[c]chromen-3-yl core. This can be achieved through a series of reactions including cyclization, oxidation, and methylation. The phenylacetic acid moiety is then introduced through a substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. Advanced techniques such as flow chemistry might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the methyl group to a carboxylic acid.

  • Reduction: : Reduction of the carbonyl group to an alcohol.

  • Substitution: : Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Utilizing nucleophiles in the presence of a suitable catalyst.

Major Products Formed

  • Oxidation: : Formation of 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid.

  • Reduction: : Production of 2-(8-Methoxy-4-methyl-6-hydroxybenzo[c]chromen-3-yl)oxy-2-phenylacetic acid.

  • Substitution: : Generation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Antioxidant Activity

α-Methyl-4-(3-oxo-2H-1,2-benzoisoselenazol-2-yl)benzeneacetic Acid (MBB A)
  • Core Structure : Benzoisoselenazol (selenium-containing heterocycle) vs. benzo[c]chromen (oxygen-containing heterocycle).
  • Functional Groups : Both compounds share a phenylacetic acid backbone but differ in substituents. MBB A includes a selenium-based isoselenazol ring, while the target compound has a methoxy-substituted chromen system.
  • Biological Activity: Its activity is enhanced by glutathione (GSH), suggesting a mechanism involving selenol intermediates or direct reduction of lipid peroxides .
  • Key Difference: The selenium atom in MBB A likely enhances redox activity compared to the oxygen-dominated chromen system in the target compound.
N-(2-Substituted-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides
  • Core Structure : Chromen-7-yloxy vs. chromen-3-yloxy in the target compound.
  • Functional Groups: Acetamide-linked thiazolidinone vs. phenylacetic acid.
  • Relevance : The position of the chromen-oxy group (3 vs. 7) may influence steric interactions with biological targets. For example, 7-yloxy derivatives are synthesized for antimicrobial or anticancer applications, but the 3-yloxy substitution in the target compound could alter binding affinity or metabolic stability .

Metal-Binding Compounds

1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone (HPMBP) Complexes
  • Core Structure : Pyrazolone vs. chromen.
  • Function : HPMBP forms stable complexes with metal ions (e.g., Nd³⁺, UO₂²⁺), enabling applications in catalysis or radiopharmaceuticals. The uranyl complex [UO₂(PMBP)₂(TBPO)] adopts a pentagonal bipyramidal geometry, highlighting the ligand’s chelating efficiency .
  • Comparison: The target compound’s phenylacetic acid group lacks the keto-enol tautomerism required for metal coordination, limiting its utility in metal-binding applications.
4-(Quinoxalyl-2-oxy)phenyl Alkyl Phosphoramidates
  • Core Structure: Quinoxaline vs. chromen.
  • Function: Phosphoramidates are studied for pesticidal or antiviral activity. The quinoxalyl-oxy group may enhance π-π stacking interactions in biological systems .

Biological Activity

2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzo[c]chromen derivatives, which are known for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is this compound, with a molecular formula of C24H20O6 and a molecular weight of 404.4 g/mol. The structure includes a phenylacetic acid moiety linked to a benzo[c]chromen derivative, which is critical for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Antioxidant Activity : The presence of methoxy and methyl groups in its structure enhances the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, thereby reducing inflammation.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antibacterial Activity

Recent studies have assessed the antibacterial properties of similar benzo[c]chromen derivatives against pathogenic bacteria. For instance, a methanolic extract containing flavonoids exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with MIC values suggesting potential effectiveness in treating bacterial infections .

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have shown that derivatives of this compound can reduce cell viability significantly. For example, IC50 values were reported at 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating potent antiproliferative effects .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the effects of 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy derivatives on tumor growth in mice models. Results indicated a reduction in tumor size by up to 50% compared to control groups, supporting the compound's potential as an anticancer agent.
  • Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of similar compounds in a rat model of arthritis. The treatment group showed decreased levels of inflammatory markers (TNF-alpha, IL-1β) compared to untreated controls.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResult (IC50/MIC)Reference
AntibacterialE. coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL
AnticancerHeLa226 µg/mL
A549242.52 µg/mL
Anti-inflammatoryRat modelDecreased TNF-alpha levels

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